Dihydrocorynantheine

Description

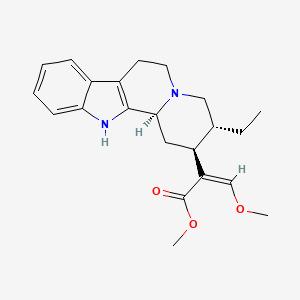

Structure

3D Structure

Properties

Molecular Formula |

C22H28N2O3 |

|---|---|

Molecular Weight |

368.5 g/mol |

IUPAC Name |

methyl (Z)-2-[(2S,3R,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate |

InChI |

InChI=1S/C22H28N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h5-8,13-14,17,20,23H,4,9-12H2,1-3H3/b18-13-/t14-,17-,20-/m0/s1 |

InChI Key |

NMLUOJBSAYAYEM-CPHCKLLXSA-N |

SMILES |

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=CC=CC=C34 |

Isomeric SMILES |

CC[C@H]1CN2CCC3=C([C@@H]2C[C@@H]1/C(=C/OC)/C(=O)OC)NC4=CC=CC=C34 |

Canonical SMILES |

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=CC=CC=C34 |

Synonyms |

18,19-dihydrocorynantheine corynantheidine dihydrocorynantheine hirsutine hirsutine, (16E)-isomer hirsutine, (16E,20beta)-isomer hirsutine, (3beta,16E)-isome |

Origin of Product |

United States |

Natural Occurrence and Phytochemical Investigations

Botanical Sources and Geographic Distribution of Dihydrocorynantheine (B1227059)

This compound has been identified in several plant species, primarily within the Rubiaceae family. The genus Uncaria, commonly known as Cat's Claw, is a significant source of this alkaloid. researchgate.netoup.comjksus.org Species of Uncaria are predominantly found in tropical regions, including Southeast Asia, Africa, and South America. researchgate.netjksus.org

The compound has been specifically reported in Uncaria rhynchophylla and Uncaria macrophylla. nih.govresearchgate.net It has also been isolated from South American species such as Uncaria tomentosa and Uncaria guianensis. oup.comdergipark.org.tr In U. tomentosa, this compound is considered a tetracyclic indole (B1671886) alkaloid. plos.org Research on Uncaria rhynchophylla has revealed the presence of this compound in the roots of the plant, alongside other indole alkaloids. zobodat.at Furthermore, it has been found in the leaves of this species. researchgate.net

Another notable botanical source is Corynanthe yohimbe (also known as Pausinystalia johimbe), an evergreen tree native to the lowland forests of West and Central Africa. wikipedia.orgthieme-connect.compfaf.org The bark of this tree is known to contain a variety of indole alkaloids, including this compound. wikipedia.orgthieme-connect.comwikipedia.orggoogle.com Additionally, the plant Coriaria nepalensis has been identified as containing this compound. researchgate.net

Table 1: Botanical Sources of this compound and Geographic Distribution

| Botanical Name | Family | Common Name(s) | Geographic Distribution | Plant Part(s) Containing this compound |

|---|---|---|---|---|

| Uncaria rhynchophylla | Rubiaceae | Gou-teng | Southeast Asia, China researchgate.net | Roots, Leaves researchgate.netzobodat.at |

| Uncaria macrophylla | Rubiaceae | Southeast Asia nih.gov | Not specified | |

| Uncaria tomentosa | Rubiaceae | Cat's Claw, Uña de Gato | South America oup.comdergipark.org.tr | Leaves, Stems oup.comdergipark.org.tr |

| Uncaria guianensis | Rubiaceae | Cat's Claw, Uña de Gato | South America oup.com | Leaves, Stems oup.com |

| Corynanthe yohimbe (Pausinystalia johimbe) | Rubiaceae | Yohimbe | West and Central Africa wikipedia.orgpfaf.org | Bark google.com |

| Coriaria nepalensis | Coriariaceae | Himalayan region researchgate.net | Not specified |

Isolation and Purification Methodologies from Plant Biomass

The extraction and purification of this compound from plant biomass involve multi-step processes that leverage the chemical properties of alkaloids. A general approach begins with the extraction of the compound from dried and powdered plant material using organic solvents.

Extraction: Initial extraction is often carried out using solvents such as methanol, ethanol (B145695), or a mixture of methanol, water, and hydrochloric acid. zobodat.atdergipark.org.tr Maceration, percolation, and reflux extraction are common traditional methods employed. dergipark.org.trmdpi.com For instance, in one method, finely milled root material of Uncaria rhynchophylla was repeatedly macerated with a methanol-water-hydrochloric acid mixture. zobodat.at Another approach for Corynanthe species involves using ethanol or mixtures of ethanol and water. google.com The choice of solvent and extraction technique can be influenced by the specific plant part being processed (e.g., bark, leaves, roots). zobodat.atscielo.br Modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction have also been utilized for alkaloid extraction to improve efficiency. dergipark.org.trmdpi.com

Purification: Following extraction, the crude extract undergoes a series of purification steps to isolate this compound. An acid-base extraction is a common subsequent step. The crude extract is dissolved in an acidic aqueous solution to protonate the alkaloids, making them water-soluble. This solution is then washed with a non-polar organic solvent to remove lipophilic impurities. zobodat.at The aqueous phase is then made alkaline, which deprotonates the alkaloids, rendering them soluble in organic solvents. They can then be extracted into a non-polar solvent like chloroform (B151607) or dichloromethane. zobodat.at

Further purification is typically achieved through chromatographic techniques. Column chromatography using silica (B1680970) gel is a widely used method. zobodat.atdergipark.org.tr The column is eluted with a solvent system, often a gradient of ethyl acetate (B1210297) and methanol, to separate the different alkaloids based on their polarity. zobodat.at High-Performance Liquid Chromatography (HPLC) is employed for the final purification and quantification of this compound. zobodat.atresearchgate.net The purity of the isolated compound is confirmed by comparing its spectroscopic data (such as NMR and MS) with established values. zobodat.at

Table 2: Summary of Isolation and Purification Steps for this compound

| Step | Technique | Description |

|---|---|---|

| Extraction | Solvent Extraction (Maceration, Reflux) | Dried plant material is treated with solvents like methanol, ethanol, or acidic mixtures to dissolve alkaloids. zobodat.atgoogle.comdergipark.org.tr |

| Purification | Acid-Base Extraction | The crude extract is partitioned between acidic water and an organic solvent to separate alkaloids from neutral and acidic impurities. zobodat.at |

| Column Chromatography | The alkaloid-rich fraction is passed through a silica gel column and eluted with a solvent gradient to separate individual compounds. zobodat.at | |

| Analysis & Final Purification | High-Performance Liquid Chromatography (HPLC) | Used for final purification and to determine the quantity and purity of this compound. zobodat.atresearchgate.net |

Chemotaxonomic Implications of this compound Presence

The presence and distribution of alkaloids, including this compound, serve as important chemotaxonomic markers, aiding in the classification and understanding of evolutionary relationships between plant species, particularly within the Rubiaceae family. mdpi.com The chemical profile of a plant can provide valuable data that complements morphological characteristics in taxonomic studies. mdpi.com

Within the genus Uncaria, the alkaloid composition is a key feature for distinguishing between species and even geographical variants. oup.com For example, the alkaloid profiles of South American Uncaria species show closer affinities to Asiatic species than to African species, a finding that has implications for theories on the geographical origin and evolution of the genus. oup.com The presence of specific indole and oxindole (B195798) alkaloids helps to characterize different species and supports their classification into distinct groups. researchgate.netjksus.org

This compound is a Corynanthe-type indole alkaloid, a class of compounds characteristic of the Cinchonoideae subfamily of Rubiaceae. mdpi.comresearchgate.net The distribution of these alkaloids is not uniform across the plant; for instance, in Uncaria rhynchophylla, indole alkaloids like this compound are found predominantly in the roots, while oxindole alkaloids are more concentrated in the leaves and stems. zobodat.at This differential distribution of compounds within the same plant also has chemotaxonomic significance.

The study of alkaloid distribution, therefore, provides a chemical fingerprint that can be used to differentiate between closely related species and to understand the phylogenetic relationships within complex genera like Uncaria and the broader Rubiaceae family. jksus.orgmdpi.com

Biosynthetic Pathways and Enzymology of Dihydrocorynantheine

Universal Precursors to Monoterpene Indole (B1671886) Alkaloids (MIAs)

Monoterpene Indole Alkaloids (MIAs) are a vast and structurally diverse class of natural products, with over 3,000 identified members. biorxiv.orgnih.govrsc.org These compounds originate from a common biosynthetic precursor, strictosidine (B192452). nih.govrsc.orgfrontiersin.org The formation of strictosidine is a pivotal step, linking primary metabolism to the complex MIA pathways. biorxiv.org It is synthesized through a Pictet-Spengler condensation of tryptamine (B22526), derived from the amino acid tryptophan, and the monoterpenoid secologanin (B1681713). frontiersin.orgmpg.de Tryptamine itself is produced from tryptophan via decarboxylation, a reaction catalyzed by tryptophan decarboxylase (TDC). nih.gov Secologanin is derived from geranyl diphosphate (B83284) (GPP), a product of the terpenoid biosynthesis pathway. nih.gov The enzyme strictosidine synthase (STR) catalyzes the condensation of tryptamine and secologanin to form strictosidine, which is considered the universal precursor for nearly all MIAs. nih.govfrontiersin.org

The biosynthesis of these precursors involves distinct cellular compartments. In Catharanthus roseus, for example, the early steps of the pathway leading to strictosidine are primarily expressed in the roots. nih.govacs.org The enzyme STR is located in the vacuole, where it facilitates the condensation reaction. biorxiv.org

Key Enzymatic Steps in Dihydrocorynantheine (B1227059) Formation

The journey from the universal precursor strictosidine to the vast array of MIA scaffolds begins with a critical deglycosylation step. frontiersin.org The enzyme strictosidine β-D-glucosidase (SGD) hydrolyzes the glucose moiety from strictosidine. biorxiv.orgnih.gov This reaction yields the highly reactive and unstable strictosidine aglycone. nih.govfrontiersin.orgnih.gov The lability of the strictosidine aglycone, a dialdehyde (B1249045) intermediate, makes it a crucial branch point in MIA biosynthesis, as it can be channeled into numerous distinct alkaloid skeletons. frontiersin.orgmpg.de This aglycone can undergo spontaneous rearrangements and cyclizations, forming various intermediates like cathenamine (B1202132) and 4,21-dehydrogeissoschizine, which are then acted upon by specific downstream enzymes. biorxiv.orgnih.govmpg.de

This compound synthase (DCS) is a key enzyme that directs the metabolic flux from the unstable strictosidine aglycone toward the formation of the this compound scaffold. nih.govacs.org DCS belongs to the medium-chain dehydrogenase/reductase (MDR) family of enzymes. nih.govbiorxiv.org

A notable example is the this compound synthase discovered in Cinchona pubescens (CpDCS). nih.govacs.orgacs.org This enzyme was identified through transcriptomic analysis and was found to reductively convert strictosidine aglycone into (20R)-dihydrocorynantheine, an intermediate in the biosynthesis of the antimalarial drug quinine (B1679958). nih.govacs.orgacs.org Similarly, in Mitragyna speciosa (kratom), orthologous enzymes MsDCS1 and MsDCS2 were identified. nih.gov These enzymes also catalyze the reduction of strictosidine aglycone to form the this compound scaffold, which is a precursor to the opioid-like alkaloid mitragynine (B136389). nih.govacs.org The reaction involves the NADPH-dependent reduction of the strictosidine aglycone. biorxiv.org

The discovery of these enzymes highlights their pivotal role in forming the corynanthe-type alkaloid skeleton, a common structural motif in many bioactive MIAs. nih.govbiorxiv.org

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Abbreviation | Source Organism | Function | Reference |

|---|---|---|---|---|

| Tryptophan Decarboxylase | TDC | Catharanthus roseus, Rauvolfia sp. | Catalyzes the decarboxylation of tryptophan to tryptamine. | nih.gov |

| Strictosidine Synthase | STR | Catharanthus roseus, Mitragyna speciosa | Catalyzes the Pictet-Spengler condensation of tryptamine and secologanin to form strictosidine. | biorxiv.orgfrontiersin.org |

| Strictosidine β-D-Glucosidase | SGD | Catharanthus roseus, Rauvolfia serpentina | Removes the glucose moiety from strictosidine to form the strictosidine aglycone. | biorxiv.orgnih.gov |

| This compound Synthase | CpDCS | Cinchona pubescens | Reduces strictosidine aglycone to (20R)-dihydrocorynantheine. | nih.govacs.orgacs.org |

| This compound Synthase 1 | MsDCS1 | Mitragyna speciosa | Reduces strictosidine aglycone to form both (20S)- and (20R)-dihydrocorynantheine. | nih.gov |

| This compound Synthase 2 | MsDCS2 | Mitragyna speciosa | Reduces strictosidine aglycone to form (20R)-dihydrocorynantheine. | nih.gov |

Strictosidine Aglycone Transformation

Stereochemical Control and Epimerization in Biosynthesis

The stereochemistry of MIAs is crucial for their biological activity, and its control is a key feature of their biosynthesis. The initial Pictet-Spengler condensation catalyzed by strictosidine synthase (STR) stereoselectively produces 3S-strictosidine. biorxiv.orgbiorxiv.org However, many bioactive alkaloids, possess a 3R configuration. biorxiv.orgbiorxiv.org

The formation of different this compound stereoisomers is controlled by the specific DCS orthologs present in a plant. nih.gov For instance, in Mitragyna speciosa, MsDCS2 produces (20R)-dihydrocorynantheine, while MsDCS1 produces both the (20R) and the (20S) epimers. nih.gov This suggests that different enzymes have evolved to control the stereochemistry at the C-20 position, leading to a diversity of downstream alkaloids. nih.gov Rational mutagenesis studies on MsDCS1 have identified key amino acid residues that govern this stereoselective reduction. nih.gov

Furthermore, recent research has uncovered an epimerization mechanism that inverts the C3 stereocenter from the canonical 3S to the 3R configuration. biorxiv.orgbiorxiv.org This process involves an oxidase/reductase pair that catalyzes the oxidation of the 3S-MIA to a 3-dehydro iminium intermediate, followed by a stereoselective reduction to the 3R-MIA. biorxiv.org The presence of iminium species like 20S-3-dehydrocorynantheine in kratom leaves supports the hypothesis that 3R-MIAs are formed via the stereoselective reduction of these intermediates. biorxiv.org This enzymatic epimerization resolves the long-standing question of how 3R MIAs are generated from the universal 3S-strictosidine precursor. biorxiv.orgbiorxiv.org

This compound as an Intermediate in Downstream Alkaloid Biosynthesis (e.g., Quinine, Mitragynine pathways)

This compound is not an end-product but a critical biosynthetic intermediate that is further modified to produce other complex alkaloids. nih.govacs.org Its corynanthe-type scaffold serves as the foundation for several pharmacologically important molecules.

Quinine Biosynthesis: In Cinchona pubescens, the anti-malarial drug quinine is derived from strictosidine. acs.orgacs.org The enzyme CpDCS produces (20R)-dihydrocorynantheine (or its aldehyde form, dihydrocorynantheal), which is a key intermediate on the path to quinine and its related dihydro-series compounds. nih.govacs.org

Mitragynine Biosynthesis: In Mitragyna speciosa, this compound is a direct precursor to the main alkaloids mitragynine and its epimer speciogynine. nih.govacs.org Following the formation of this compound isomers (11a/b) by MsDCS1/2, a subsequent O-methylation at the C-16 position would yield corynantheidine (B1225087) (5a/b), the next predicted intermediate. nih.gov Further tailoring reactions, including methoxylation at C-9, complete the biosynthesis of mitragynine. nih.gov this compound is therefore central to the formation of the entire class of corynanthe-type alkaloids found in kratom. nih.govbiorxiv.org

Chemical Synthesis and Synthetic Organic Chemistry of Dihydrocorynantheine and Analogues

Total Synthesis Strategies

The total synthesis of dihydrocorynantheine (B1227059) has been approached through various strategies, primarily focusing on the control of stereochemistry. These can be broadly categorized into enantioselective and diastereoselective approaches, each presenting unique solutions to the stereochemical puzzle of the molecule.

Enantioselective synthesis aims to produce a single enantiomer of the target molecule. Historically, many strategies relied on the use of starting materials from the "chiral pool"—naturally occurring enantiopure compounds. ub.edu These methods often involve multiple steps and protection/deprotection sequences. ub.edu

A notable example is the "lactim ether route" utilized by Professor Tozo Fujii for the total synthesis of (-)-dihydrocorynantheine. ub.edu This approach began with (+)-cinchonine, a commercially available chiral alkaloid, which was degraded to cincholoipon ethyl ester. ub.edu The derived lactim ether was then coupled with 3-(chloroacetyl)indole, and subsequent transformations, including a Bischler-Napieralski cyclization and catalytic hydrogenation, afforded the tetracyclic core, which was then reduced to yield (-)-dihydrocorynantheol. ub.edu

More contemporary enantioselective strategies often employ chiral auxiliaries or asymmetric catalysis, which can offer greater efficiency and flexibility. ub.edu A prominent approach involves the use of enantiopure tryptophanol. researchgate.net For instance, the Amat-Bosch group developed an enantioselective formal synthesis of (+)-dihydrocorynantheine where (S)-tryptophanol serves not only as the source of chirality but also incorporates the tryptamine (B22526) moiety found in the final alkaloid. researchgate.netacs.org The key step in this synthesis is the stereoselective cyclocondensation of (S)-tryptophanol with a specific racemic δ-oxoester. acs.orgnih.gov

The table below summarizes key aspects of selected enantioselective syntheses.

| Approach | Chiral Source | Key Reactions | Target Molecule |

| Lactim Ether Route (Fujii) | (+)-Cinchonine | Coupling with lactim ether, Bischler-Napieralski cyclization, Catalytic Hydrogenation ub.edu | (-)-Dihydrocorynantheol ub.edu |

| Chiral Auxiliary (Amat/Bosch) | (S)-Tryptophanol | Stereoselective cyclocondensation, Regio- and stereoselective cyclization of oxazolopiperidones acs.orgnih.gov | Formal synthesis of (+)-Dihydrocorynantheine acs.org |

Diastereoselective strategies focus on controlling the relative stereochemistry of the multiple chiral centers in the molecule. Modern methods have evolved to be "diastereodivergent," allowing for the selective synthesis of multiple diastereomers from a common intermediate, which is a significant advantage for exploring structure-activity relationships. nih.gov

A powerful example of such a strategy was developed for the synthesis of a broad range of Corynanthe and Ipecac alkaloids, including this compound derivatives. nih.govdiva-portal.org This approach is centered on an enantioselective and diastereodivergent one-pot cascade sequence. nih.gov This method is highly efficient, minimizing the use of protecting groups and the isolation of intermediates. diva-portal.org By altering reaction conditions or reagents in a subsequent diastereodivergent step, it is possible to access three of the four possible epimers of the quinolizidine (B1214090) alkaloids from common starting materials. nih.govdiva-portal.org This strategy was successfully applied to the total synthesis of (-)-dihydrocorynantheol and an array of its nonnatural epimers. nih.gov

Enantioselective Approaches

Formal Synthesis Methodologies

A formal synthesis constitutes the synthesis of a known intermediate that has previously been converted into the final natural product. This approach validates a new synthetic route without repeating the final, often well-established, steps.

Several formal syntheses of this compound have been reported. The Amat-Bosch group's work represents a formal total synthesis of (+)-dihydrocorynantheine and (−)-dihydrocorynantheol. acs.org They successfully prepared the indoloquinolizidine intermediate 27 , which had been previously transformed into the target alkaloids. acs.orgnih.gov A key innovation in their route was a new method for removing the chiral hydroxymethyl auxiliary group. nih.gov

Similarly, the diastereodivergent strategy developed by Franzén and colleagues also constitutes a formal synthesis of (+)-dihydrocorynantheine. nih.govdiva-portal.org Other methodologies, such as those utilizing proline-catalyzed Mannich-Michael reactions, have also culminated in formal syntheses of this compound. researchgate.net

Construction of the Indoloquinolizidine Core Structure

The indolo[2,3-a]quinolizidine ring system is the central structural feature of this compound. Its construction, with precise control over stereochemistry, is the primary challenge in any synthesis. ub.edu A variety of elegant chemical reactions have been developed to forge this tetracyclic core.

Key strategies include:

Bischler-Napieralski Cyclization: This classic reaction is used to form the C-ring of the indole (B1671886) system. In Fujii's synthesis, it was employed after coupling the indole and piperidine (B6355638) fragments to construct the tetracyclic ester intermediate. ub.edu

Cyclization of Oxazolopiperidones: The Amat-Bosch group utilized a regio- and stereoselective cyclization of tryptophanol-derived oxazolopiperidones onto the lactam carbonyl group. acs.orgnih.gov This key step forges the indoloquinolizidine core in an enantioselective manner. researchgate.net

Cascade Reactions: These reactions, where multiple bonds are formed in a single operation, offer remarkable efficiency. An organocatalytic cascade reaction using readily available aliphatic aldehydes, nitroethylenes, and tryptamine has been established to construct indoloquinolizidine derivatives with five contiguous stereocenters in excellent diastereoselectivity and enantioselectivity. rsc.org

N-Heterocyclic Carbene (NHC) Catalysis: A novel approach to the indolo[2,3-a]quinolizidine skeleton involves an NHC-catalyzed annulation of cyclic β-enamino esters with enals. researchgate.net This methodology provides a rapid and efficient pathway to the core structure present in many bioactive natural products. researchgate.net

Development of Novel Synthetic Reagents and Catalytic Systems

The quest for more efficient and selective syntheses of this compound and its analogues has spurred the development of new reagents and catalytic systems. A significant trend has been the move from stoichiometric reagents, such as those derived from the chiral pool, towards more sustainable and versatile catalytic asymmetric methods. ub.edu

Innovations in this area include:

Asymmetric Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool. The one-pot cascade reaction to form the indoloquinolizidine core, catalyzed by organic molecules, showcases the ability to create high levels of complexity from simple precursors with excellent stereocontrol. rsc.org

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have been identified as effective catalysts for the annulation reaction that builds the indoloquinolizidine skeleton, demonstrating their utility in constructing complex heterocyclic systems. researchgate.net

Diastereodivergent Catalytic Systems: The development of catalytic one-pot cascade sequences that can be steered towards different diastereomeric products represents a major advance. nih.govdiva-portal.org This strategy allows for a more comprehensive exploration of the chemical space around the natural product scaffold. nih.gov

Novel Reagent/Procedure Development: Progress is also made through the development of specific, targeted procedures. For example, a new three-step sequence for the removal of a hydroxymethyl chiral auxiliary group—involving oxidation to an aldehyde, dehydration of the corresponding oxime, and reductive decyanation—was a key enabling step in a formal synthesis of (+)-dihydrocorynantheine. acs.orgnih.gov

Synthesis of Stereoisomers and Structurally Modified Analogues

The ability to synthesize stereoisomers and structurally modified analogues of this compound is crucial for probing biological activity and developing new therapeutic leads.

The diastereodivergent synthetic strategy is particularly well-suited for producing an array of nonnatural epimers (stereoisomers) of this compound derivatives. nih.gov Beyond stereoisomers, this methodology has been applied to the synthesis of structurally modified analogues where the indole nucleus is replaced by another heterocycle, such as in thieno[3,2-a]quinolizidine derivatives. nih.govdiva-portal.org

Other modifications include the creation of hybrid molecules. For instance, diastereomeric indolo[2,3-a]quinolizidines have been coupled with tripeptides to create novel conjugates. ub.edu Furthermore, a novel indoloquinolizidine derivative was synthesized and evaluated for its potential as an anti-hypertensive agent. ub.edu

A cutting-edge approach to generating analogues is "directed biosynthesis." While not a purely chemical synthesis, it leverages synthetic chemistry to create modified precursors that are then processed by biosynthetic enzymes. In work focused on the biosynthesis of mitragynine (B136389), a related alkaloid for which this compound is a likely intermediate, this strategy was used to produce fluorinated analogues. acs.orgbiorxiv.orgresearchgate.net By feeding fluorinated tryptamine analogues into a biological system containing the necessary enzymes, novel fluorinated versions of the alkaloids were produced. biorxiv.org This chemo-enzymatic approach opens new avenues for creating structurally diverse analogues that are difficult to access through traditional synthesis alone.

The table below highlights some of the synthesized analogues and the methods used.

| Analogue Type | Synthetic Approach | Key Feature |

| Nonnatural Epimers | Diastereodivergent one-pot cascade nih.gov | Altered stereochemistry at multiple centers. |

| Thieno[3,2-a]quinolizidines | Diastereodivergent one-pot cascade diva-portal.org | Indole ring replaced with a thiophene (B33073) ring. |

| Indoloquinolizidine-Peptide Hybrids | Chemical coupling ub.edu | Conjugated with tripeptides. |

| Fluorinated Analogues | Directed Biosynthesis biorxiv.org | Incorporation of fluorine atoms on the indole ring. |

Pharmacological Mechanism Studies of Dihydrocorynantheine in Vitro and Ex Vivo Models

Modulation of Adrenergic Receptors (In Vitro Receptor Binding/Functional Assays)

In vitro studies have demonstrated that dihydrocorynantheine (B1227059) interacts with adrenergic receptors. Specifically, research has focused on its affinity and activity at α-adrenergic receptors. Radioligand binding assays are a common in vitro method used to determine the ability of a compound to bind to specific receptors. arvojournals.orgnih.gov These assays often utilize radioactively labeled ligands, such as ³H-dihydroergocryptine for α-adrenergic receptors and ³H-dihydroalprenolol for β-adrenergic receptors, to measure the displacement by the test compound. arvojournals.orgnih.gov

Studies on yohimbine (B192690) and its related analogs, including this compound, have investigated their selectivity and blocking activities at α1- and α2-adrenoceptors. nih.gov The affinity of these analogs for α-adrenoceptors is a key area of this research. nih.gov this compound has been identified as an α-adrenergic antagonist, meaning it binds to α-adrenergic receptors and blocks the actions of adrenergic agonists. drugbank.com The structural characteristics of this compound contribute to its interaction with these receptors, and this has been a subject of comparative studies with other similar alkaloids. nih.govjst.go.jp

Cardiovascular Activity Investigations (In Vitro/Ex Vivo Vascular Tissue Studies)

The cardiovascular effects of this compound have been explored using in vitro and ex vivo models, particularly focusing on its impact on vascular tissues.

Vasodilatory Effects on Isolated Vascular Rings

Ex vivo studies using isolated aortic rings from rats are a standard model to investigate the vascular effects of compounds. nih.govresearchgate.netscielo.br In this model, the aortic rings are often pre-contracted with an agent like phenylephrine (B352888) to induce a state of contraction, after which the test compound is added to observe any vasodilatory (relaxant) effects. nih.govresearchgate.net

Neurobiological Effects in Cellular Models (In Vitro Neuroprotection Studies)

The neurobiological effects of this compound and related alkaloids have been investigated in various in vitro cellular models. These studies often focus on the potential neuroprotective properties of these compounds. nih.gov

PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are frequently used as a model for neuronal cells in neuroprotection studies. researchgate.netchemfaces.com Research has shown that alkaloids from plants like Uncaria rhynchophylla, which contains this compound, can protect PC12 cells from neurotoxicity induced by substances like β-amyloid (Aβ). nih.govresearchgate.netmdpi.com For instance, rhynchophylline (B1680612) and isorhynchophylline, which are structurally related to this compound, have been found to rescue PC12 neuronal cells from Aβ-induced cell death. researchgate.netmdpi.com The neuroprotective mechanisms are thought to involve the reduction of intracellular reactive oxygen species (ROS) and the modulation of pathways related to cell survival and death. nih.gov Hirsutine, another related alkaloid, has been shown to attenuate glutamate-induced cell death in PC12 cells. spandidos-publications.com

Enzyme Inhibition Studies (In Vitro)

In vitro enzyme inhibition assays have been employed to assess the potential of this compound and related compounds to inhibit specific enzymes, particularly those relevant to neurodegenerative diseases like Alzheimer's disease. The Ellman's method is a commonly used spectrophotometric technique for determining cholinesterase activity. nih.govjapsonline.com

A key area of investigation is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine (B1216132). kaust.edu.sanih.govmdpi.comd-nb.info A deficiency in acetylcholine is a hallmark of Alzheimer's disease, and inhibitors of these enzymes are used in its treatment. nih.govjppres.com While some alkaloids have shown selective inhibition of AChE, others exhibit dual inhibition of both AChE and BChE. nih.govkaust.edu.sa For example, some studies have identified compounds that are potent and selective BChE inhibitors. nih.gov Kinetic studies, such as the use of Lineweaver-Burk plots, can further characterize the mechanism of inhibition as competitive, non-competitive, or mixed-type. nih.govfrontiersin.org

Structure-Activity Relationships (SAR) of this compound and Derivatives in Biological Systems (In Vitro/Ex Vivo)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. mdpi.comdndi.orgfrontiersin.orgnih.gov These studies involve comparing the activities of a series of related compounds, or derivatives, to identify key chemical features responsible for their effects.

For this compound and its analogs, SAR studies have provided insights into their interactions with adrenergic receptors and their enzyme inhibitory potential. nih.gov For instance, the stereochemistry and substituents on the indoloquinolizidine skeleton of yohimbine-related alkaloids, including this compound, have been shown to be important for their α-adrenoceptor blocking activity. nih.govjst.go.jp Similarly, in the context of cholinesterase inhibition, the structural modifications of related alkaloid derivatives have been shown to significantly impact their potency and selectivity for AChE and BChE. mdpi.com The presence and position of certain functional groups can determine whether a compound acts as a selective or dual inhibitor. mdpi.com

Enzyme Engineering and Synthetic Biology for Dihydrocorynantheine Production

Heterologous Biosynthesis in Microbial Hosts (e.g., Saccharomyces cerevisiae, Escherichia coli)

The transfer of biosynthetic pathways into well-characterized microbial hosts, known as heterologous biosynthesis, is a cornerstone of modern metabolic engineering. nih.govnih.gov Saccharomyces cerevisiae (baker's yeast) and Escherichia coli are the most commonly used chassis organisms due to their rapid growth, well-understood genetics, and extensive genetic engineering toolkits. gavinpublishers.comnih.govnih.gov

Saccharomyces cerevisiae has emerged as a particularly effective host for producing monoterpene indole (B1671886) alkaloids (MIAs), including precursors to dihydrocorynantheine (B1227059). oup.comresearchgate.netresearchgate.net Researchers have successfully reconstructed the multi-step biosynthetic pathway to the central MIA precursor, strictosidine (B192452), in yeast. oup.com This engineered yeast platform serves as a foundation for producing a variety of downstream alkaloids. oup.comresearchgate.net By introducing additional enzymes from the corynanthe alkaloid pathway, such as those from Mitragyna speciosa or Cinchona pubescens, these yeast cell factories can be programmed to produce this compound and its stereoisomers. oup.comresearchgate.netnih.gov For instance, a five-step synthetic pathway from the precursor strictosidine was reconstructed in S. cerevisiae to produce kratom alkaloids. biorxiv.org Optimization of cultivation conditions and pathway expression has led to titers of related compounds like corynantheidine (B1225087) reaching approximately 1 mg/L. researchgate.net

While E. coli is a powerful host for many natural products, its use for complex plant P450-dependent pathways, common in MIA biosynthesis, can be challenging. nih.govnih.gov However, its rapid growth and well-established engineering tools make it an attractive option, and strategies are continuously being developed to overcome these limitations. nih.govnih.gov For many complex natural products, including polyketides, E. coli has been successfully engineered for de novo biosynthesis, demonstrating its potential as a versatile chassis. gavinpublishers.com

Directed Evolution and Rational Design of Biosynthetic Enzymes

The native properties of biosynthetic enzymes are not always optimal for industrial-scale production in a heterologous host. mpg.de Enzyme engineering, through directed evolution and rational design, provides powerful tools to modify enzyme characteristics such as activity, stability, and substrate or product specificity. nih.govnih.govfrontiersin.org

A critical step in this compound biosynthesis is the reduction of the strictosidine aglycone intermediate, catalyzed by this compound synthase (DCS), a type of medium-chain dehydrogenase/reductase (MDR). nih.govacs.org The stereochemical outcome of this reaction—producing either the (20S) or (20R) isomer of this compound—is determined by the specific DCS enzyme used. biorxiv.orgacs.org Researchers from the O'Connor lab discovered two DCS orthologues in M. speciosa, MsDCS1 and MsDCS2, which produce different stereoisomers. acs.orgmpg.de

Rational design, guided by protein structure and mechanistic understanding, has been successfully applied to alter the stereoselectivity of these enzymes. nih.govmpg.de By creating mutations in the active site of MsDCS1, scientists were able to invert its stereoselectivity, demonstrating that specific amino acid residues control the formation of the crucial C-20 stereocenter. mpg.debiorxiv.orgbiorxiv.org This approach not only illuminates the mechanistic basis of stereocontrol but also enables the tailored production of specific isomers for pharmacological testing. mpg.de Untargeted metabolomics has also highlighted enzymes like strictosidine synthase (STR) and DCS as prime candidates for enzyme engineering to reduce the formation of unwanted side products and improve flux towards the desired alkaloids. biorxiv.orgresearchgate.net

Metabolic Engineering for Enhanced Yield and Stereochemical Control

To achieve high titers of this compound, it is necessary to optimize the entire host cell metabolism to support the heterologous pathway. nih.govmdpi.com This involves a multi-faceted approach known as metabolic engineering, which aims to increase the supply of precursors and cofactors, eliminate competing metabolic pathways, and alleviate cellular stress. rsc.org

In the context of MIA biosynthesis in yeast, key strategies include:

Increasing Precursor Supply: The biosynthesis of this compound depends on the availability of tryptamine (B22526) and the monoterpene secologanin (B1681713), which are condensed to form strictosidine. rsc.org Engineering the host's native pathways, such as the shikimate pathway for aromatic amino acids and the mevalonate (B85504) pathway for isoprenoids, is crucial for boosting the supply of these precursors. oup.comresearchgate.net

Cofactor Engineering: Many enzymatic steps in the pathway, particularly those catalyzed by P450 enzymes and reductases, are dependent on cofactors like NADPH. oup.com Engineering the host's central metabolism to increase the availability of NADPH can significantly improve the efficiency of the biosynthetic pathway. nih.govrsc.org For example, overexpressing enzymes like transhydrogenase can rebalance (B12800153) the NADH/NADPH pools to favor reductive biosynthesis. nih.gov

Promoter and Expression Optimization: The expression levels of biosynthetic enzymes must be carefully balanced to avoid the accumulation of toxic intermediates and prevent the formation of metabolic bottlenecks. oup.com This can be achieved by using a combination of inducible and constitutive promoters of varying strengths to fine-tune gene expression. oup.com

Stereochemical Control: Beyond engineering the DCS enzyme itself (as described in 6.2), metabolic engineering can influence the final ratio of stereoisomers. By identifying and eliminating enzymes that produce unwanted side products or isomers, the metabolic flux can be channeled more efficiently toward the desired product. biorxiv.orgresearchgate.net For example, analysis of metabolomics data can reveal shunt products generated by the promiscuity of enzymes like STR and DCS, which can then be targeted for engineering to improve strain performance. biorxiv.org

These strategies collectively contribute to the development of robust microbial cell factories capable of producing specific corynanthe alkaloids with improved yields. oup.combiorxiv.orgresearchgate.net

Biosynthetic Pathway Elucidation and Reconstruction

Before a pathway can be engineered, its components must first be identified. The elucidation of the biosynthetic pathway to corynanthe alkaloids like this compound has been a significant research endeavor, leveraging techniques like transcriptomics, proteomics, and in vitro enzymatic assays. nih.govacs.orgfrontiersin.org

The biosynthesis of all MIAs begins with the common precursor strictosidine, which is formed from tryptamine and secologanin by the enzyme strictosidine synthase (STR). oup.comrsc.org The subsequent steps define the specific class of alkaloid produced. The key discoveries for the this compound pathway include:

Strictosidine β-D-glucosidase (SGD): This enzyme deglycosylates strictosidine to produce the highly reactive strictosidine aglycone. nih.govrsc.org

This compound Synthase (DCS): Researchers identified medium-chain alcohol dehydrogenases that reductively cyclize the strictosidine aglycone to form the this compound scaffold. researchgate.netacs.org The discovery of multiple DCS orthologues with differing stereoselectivity in plants like M. speciosa and C. pubescens was a critical breakthrough, explaining the natural occurrence of different stereoisomers. nih.govacs.orgmpg.de

Enol O-methyltransferase (EnolMT): Following the formation of this compound, a subsequent methylation step catalyzed by an enol O-methyltransferase can lead to the formation of corynantheidine. oup.comacs.org

Once the genes encoding these enzymes were identified, they could be reconstructed in a heterologous host like S. cerevisiae. researchgate.netcore.ac.uk This involves expressing the entire sequence of enzymes required to convert a simple carbon source, or a supplemented precursor like geraniol, into the final product. oup.com The successful reconstruction of the heteroyohimbine and corynantheine (B231211) pathways in yeast validates the elucidated pathway and provides a platform for further engineering and production. oup.comresearchgate.net

Advanced Analytical Methodologies in Dihydrocorynantheine Research

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

LC-MS stands as a cornerstone for the analysis of dihydrocorynantheine (B1227059), merging the separation capabilities of liquid chromatography with the precise mass detection of mass spectrometry. resolvemass.ca This combination is highly effective for analyzing complex biological matrices. resolvemass.ca

UPLC-Q-TOF/MS is a powerful tool for the rapid and high-resolution separation of complex mixtures, making it ideal for analyzing plant extracts that contain a multitude of alkaloids. researchgate.netjst.go.jp The UPLC system utilizes columns with smaller particles, which provides higher peak capacity, greater resolution, and faster analysis times compared to traditional HPLC. jst.go.jp When coupled with a Q-TOF mass spectrometer, the system allows for accurate mass measurements of both precursor and fragment ions, which is invaluable for the structural elucidation and confident identification of compounds like this compound in a complex sample matrix. researchgate.netjst.go.jp

This technique has been successfully employed to create detailed chemical profiles of various plant species, including those from the Uncaria genus, which are known sources of this compound. jst.go.jpsci-hub.se In one study, a UPLC-Q-TOF/MS method was established to analyze alkaloids in 22 samples from five different Uncaria species, successfully identifying 16 indole (B1671886) alkaloids and 19 oxindole (B195798) alkaloids. jst.go.jp The ability to generate high-quality data on retention times, accurate molecular mass, and fragmentation patterns allows researchers to distinguish between closely related isomers and build a comprehensive profile of the plant's alkaloid content. researchgate.netjst.go.jp

Table 1: Key Features of UPLC-Q-TOF/MS for Alkaloid Analysis

| Feature | Description | Advantage in this compound Research |

|---|---|---|

| High Resolution Separation | UPLC provides superior separation efficiency and speed compared to conventional HPLC. jst.go.jp | Enables separation of this compound from other isomeric and closely related alkaloids in complex plant extracts. |

| Accurate Mass Measurement | Q-TOF MS provides high-resolution mass data for both parent ions and their fragments. researchgate.net | Allows for the determination of elemental composition, which greatly increases confidence in compound identification. |

| Sensitivity | The combination of UPLC separation and advanced MS detection results in high sensitivity. researchgate.net | Facilitates the detection and identification of low-abundance alkaloids and metabolites. |

| Structural Information | MS/MS fragmentation patterns offer detailed structural insights. researchgate.net | Aids in the structural elucidation of unknown alkaloids and differentiation between isomers. |

Direct Analysis in Real Time-Mass Spectrometry (DART-MS) for Rapid Profiling

Direct Analysis in Real Time-Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid chemical profiling of samples with minimal to no preparation. scienceopen.comfda.gov The process involves a stream of heated, excited gas (typically helium) that desorbs and ionizes analytes directly from the sample's surface, with the resulting ions being drawn into the mass spectrometer for analysis. fda.govbruker.com This method is exceptionally fast, often providing a chemical fingerprint in seconds. bruker.comnist.gov

For phytochemical research, DART-MS is a valuable screening tool. nih.gov It can be used for the rapid fingerprinting of plant materials to assess quality, verify species, or screen for the presence of specific classes of compounds, such as alkaloids. scienceopen.com For instance, DART-MS has been used to create distinct chemical profiles for complex plant mixtures and herbal medicines, allowing for classification based on their chemical constituents. scienceopen.com While not providing the separative power of chromatography, its speed makes it an excellent choice for high-throughput screening before undertaking more time-consuming quantitative analyses. nih.gov The technique can rapidly generate a near-complete chemical profile, providing molecular formula information that can quickly indicate the presence of target compounds like this compound. fda.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Biosynthetic and Synthetic Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including natural products and their biosynthetic or synthetic intermediates. nih.govcore.ac.uk Unlike mass spectrometry, which provides information on mass and fragmentation, NMR provides detailed information about the atomic connectivity and the 3D structure of a molecule in solution. nih.govcore.ac.uk

The structural determination of a novel or isolated compound like this compound heavily relies on a suite of NMR experiments:

1D NMR (¹H and ¹³C): Provides fundamental information on the number and chemical environment of hydrogen and carbon atoms. core.ac.uk

DEPT: Distinguishes between CH, CH₂, and CH₃ groups. core.ac.uk

2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms. COSY (Correlation Spectroscopy) shows ¹H-¹H couplings through bonds, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. core.ac.uk This long-range correlation is crucial for assembling the complete carbon skeleton of complex alkaloids. core.ac.uk

In the context of this compound research, NMR is essential not only for confirming the final structure but also for identifying key intermediates in its biosynthesis or steps in a synthetic pathway. researchgate.netchemistry-chemists.com By analyzing the spectra of intermediates, researchers can understand how the intricate ring systems of indole alkaloids are formed. researchgate.net

Method Development for Quantification in Plant and Biological Matrices (Excluding Human Clinical Samples)

Accurate quantification of this compound in plant tissues or other biological samples is crucial for standardization, quality control, and metabolomic studies. jst.go.jp Developing a robust quantitative method requires careful optimization and validation. LC-MS is the most common platform for this purpose due to its high sensitivity and specificity. resolvemass.ca

A typical method development and validation process using UPLC-MS/MS would involve the following steps, as demonstrated in the analysis of alkaloids in Uncaria species: jst.go.jp

Optimization of Chromatography: Achieving baseline separation of the target analyte from other matrix components.

Optimization of Mass Spectrometry: Tuning parameters for the specific analyte to achieve maximum signal intensity, often using multiple reaction monitoring (MRM) for high selectivity and sensitivity in triple quadrupole systems. nih.gov

Sample Extraction: Developing an efficient protocol to extract the analyte from the plant or biological matrix.

Method Validation: The method is validated for several parameters to ensure its reliability.

Table 2: Typical Validation Parameters for Quantitative Methods

| Parameter | Description | Example from Uncaria Alkaloid Analysis jst.go.jp |

|---|---|---|

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Calibration curves were constructed with a good linear regression (r² > 0.999). |

| Precision | The closeness of agreement among a series of measurements. | Repeatability was assessed by analyzing the same sample multiple times, with results expressed as relative standard deviation (RSD). |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Evaluated using a recovery test, where a known amount of a standard is added to a sample and then analyzed. |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected. | Determined based on signal-to-noise ratios. |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Determined based on signal-to-noise ratios. |

Application in Phytochemical and Metabolomic Profiling

Metabolomic profiling has become a powerful approach for characterizing the complex chemical composition of plants and understanding their biochemical diversity. researchgate.netmdpi.com Advanced analytical techniques, particularly UPLC-Q-TOF/MS, are central to these studies, allowing for the detection and relative quantification of hundreds to thousands of metabolites in a single analysis. jst.go.jpmaxapress.com

In the context of this compound-containing plants, these profiling methods have several key applications:

Chemotaxonomy: The chemical profile of a plant can serve as a fingerprint to distinguish it from other closely related species. By applying multivariate statistical analyses like Principal Component Analysis (PCA) and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) to the UPLC-MS data, researchers can identify specific chemical markers that differentiate plant species. jst.go.jp For example, this approach has been used to classify five different medicinal Uncaria species based on their unique alkaloid profiles. jst.go.jp

Quality Control: Metabolomic profiling can ensure the consistency and quality of herbal materials by comparing the metabolic fingerprint of different batches to a standard reference.

Bioactivity Studies: By correlating the metabolomic profile with the biological activity of a plant extract, researchers can identify the compounds responsible for its therapeutic effects. researchgate.net

Understanding Metabolism: Profiling can reveal how the distribution of metabolites, including this compound and its precursors, varies between different plant parts (e.g., leaves, stems, roots) or under different environmental conditions. mdpi.com

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

Conformational Analysis and Computational Studies

Spectroscopic and X-ray Crystallographic Approaches to Conformational Preferences

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for investigating the dynamic conformational equilibria of molecules in solution. For dihydrocorynantheine (B1227059), dynamic 1H NMR spectroscopy has been instrumental in revealing its conformational behavior. acs.orgnih.gov

Studies using 400 MHz 1H NMR have shown that at room temperature, this compound exists as two distinct conformers that are close to coalescence. nih.govcapes.gov.br This phenomenon arises from the restricted rotation around the C(16)-C(17) bond of the 3-methoxypropenoate side chain. At lower temperatures, the exchange between these conformers slows sufficiently to allow for their individual characterization. acs.orgnih.gov

Low-temperature Nuclear Overhauser Effect Spectroscopy (NOESY) experiments have been used to elucidate the specific structures of these conformers. The major conformer is the one where the methyl ether group of the side chain is positioned above the plane of the quinolizidine (B1214090) ring system, while the minor conformer has this group oriented below the plane. acs.orgnih.gov

Line-shape analysis of the temperature-dependent NMR spectra has provided quantitative data on the thermodynamics and kinetics of this conformational exchange. acs.orgnih.gov In contrast, the related compound corynantheine (B231211), which features a vinyl group instead of an ethyl group, exhibits a much faster rotational exchange at the same temperatures. acs.orgnih.gov The exchange rate for this compound at 0 °C is approximately 9 s⁻¹, significantly slower than the 350 s⁻¹ observed for corynantheine, highlighting the steric influence of the ethyl group compared to the vinyl group. acs.orgnih.gov

Table 1: Activation and Thermodynamic Parameters for this compound Conformational Exchange

This table summarizes the experimentally determined parameters for the rotational equilibrium of the 3-methoxypropenoate side chain in this compound, derived from dynamic 1H NMR spectroscopy. acs.orgnih.gov

| Parameter | Value | Conditions |

| Enthalpy of Activation (ΔH‡) | 71 ± 6 kJ/mol | Line-shape analysis |

| Entropy of Activation (ΔS‡) | 33 ± 6 J/mol·K | Line-shape analysis |

| Free Energy Difference (ΔG°) | 1.1 kJ/mol | at -40 °C |

X-ray crystallography is another primary method for determining the precise three-dimensional structure and conformation of a molecule in its solid, crystalline state. cnr.itnih.gov This technique can unambiguously define bond lengths, bond angles, and torsional angles, providing a static, high-resolution snapshot of the molecule's preferred conformation in the crystal lattice. elifesciences.org While X-ray crystallography has been used to characterize precursors and derivatives in the synthesis of this compound, detailed crystallographic data for this compound itself is not extensively reported in the surveyed literature. ugr.esacs.org

Quantum Chemical Calculations and Molecular Dynamics Simulations

To complement experimental findings and provide deeper theoretical insight, computational chemistry methods are widely employed. nrel.govrsc.org Quantum chemical calculations and molecular dynamics simulations offer powerful ways to explore molecular geometries, energy landscapes, and dynamic behavior. ebsco.comnih.gov

The conformational equilibrium of this compound has been studied using both force-field and ab initio computational methods. acs.orgnih.gov These calculations were performed to investigate the rotation of the side chain and the inversion of the bridgehead nitrogen atom. The computational results showed good agreement with the experimental 1H NMR data. nih.gov However, the calculations indicated that the two rotamers are nearly identical in energy (isoenergetic), a difference too small to be precisely replicated by the theoretical models, which contrasts with the small but measurable free energy difference observed experimentally. acs.orgnih.gov A comparison between different computational approaches found that the Amber* force field provided the most accurate results in this specific case. acs.org

Table 2: Computational Methods Applied to this compound Conformational Analysis

This table outlines the theoretical methods used to model the conformational equilibria of this compound. acs.orgnih.gov

| Method Type | Specific Method/Level of Theory |

| Force-Field | Amber |

| Force-Field | MMFF (Merck Molecular Force Field) |

| Ab Initio (DFT) | B3LYP/6-31G |

Molecular dynamics (MD) simulations are computational techniques used to analyze the physical movements of atoms and molecules over time. mdpi.comwikipedia.org These simulations can provide a detailed view of how a molecule like this compound behaves, including its interactions with biological macromolecules. For instance, MD simulations were used to study the interaction of this compound with proteins from the SARS-CoV-2 virus, where it was identified as a potential binder. figshare.com Such simulations are crucial for understanding the dynamic nature of molecular interactions that underpin biological function. nih.gov

In Silico Modeling for Structure-Activity Relationship Prediction

In silico modeling, particularly quantitative structure-activity relationship (QSAR) analysis, is a cornerstone of modern drug discovery and computational chemistry. researchgate.nettoxmed.it QSAR models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key physicochemical properties and structural features that influence activity, these models can predict the efficacy of novel, untested compounds. ljmu.ac.uk

The process involves calculating a set of molecular descriptors for each compound and then using statistical methods to build a predictive model. researchgate.net These approaches are invaluable for prioritizing compounds for synthesis and experimental testing, thereby saving time and resources. toxmed.it

For this compound, in silico methods have been applied to predict its potential biological interactions, which is a fundamental aspect of SAR. Structure-based computational methods, such as molecular docking and the aforementioned molecular dynamics simulations, are used to model the interaction between a small molecule (ligand) and a protein target. nih.gov A study investigating natural compounds as potential inhibitors of SARS-CoV-2 main protease (3CLpro) and RNA-dependent RNA polymerase (RdRp) used such methods. figshare.com In this in silico screening, this compound was docked into the active sites of these viral enzymes, and its binding affinity was calculated. figshare.com This type of structure-based prediction is a practical application of in silico modeling to forecast the biological activity of a compound, forming a qualitative component of SAR analysis.

Future Directions and Research Gaps

Elucidation of Remaining Uncharacterized Biosynthetic Enzymes and Pathways

The biosynthesis of monoterpene indole (B1671886) alkaloids (MIAs), including dihydrocorynantheine (B1227059), is a complex process involving numerous enzymatic steps. While key enzymes have been identified, several remain uncharacterized. A primary research gap is the complete elucidation of all enzymes and intermediates in the this compound biosynthetic pathway across different plant species.

Future research should prioritize the identification and functional characterization of elusive enzymes. For instance, the biosynthesis of MIAs involves a multitude of medium-chain dehydrogenases/reductases (MDRs), cytochrome P450 monooxygenases (CYPs), and other enzyme classes that catalyze specific reductions, oxidations, and rearrangements. capes.gov.broup.com Studies on related alkaloids have revealed that genomes of MIA-producing plants, like Rauvolfia tetraphylla, contain numerous uncharacterized CAD-like reductases and CYPs, which are prime candidates for involvement in these pathways. oup.comnih.gov

Specifically, the discovery of this compound synthase (DCS) was a significant step, but questions remain about the enzymes responsible for the varying stereochemistry observed in nature, such as the formation of (20S)-dihydrocorynantheine versus (20R)-dihydrocorynantheine. swsbm.org Research has shown that different plant species or even different tissues within the same plant can accumulate different stereoisomers, suggesting the existence of multiple, highly specific enzymes yet to be discovered. swsbm.org Techniques combining transcriptomics of alkaloid-producing tissues with protein-protein interaction screening in yeast have proven successful in identifying new pathway enzymes and can be leveraged further. swsbm.org A comprehensive understanding of these enzymatic steps is crucial for metabolic engineering efforts aimed at producing this compound in heterologous systems.

Development of Novel Stereoselective Synthetic Methodologies

The total synthesis of this compound has been achieved, including in its racemic form. nih.gov Furthermore, enantioselective formal syntheses of (+)-dihydrocorynantheine have been reported, marking significant progress in controlling the complex stereochemistry of the indolo[2,3-a]quinolizidine scaffold. libretexts.orgsci-hub.seresearchgate.net These syntheses often rely on key steps like stereoselective cyclocondensation and modified Bischler-Napieralski reactions to construct the core ring system. sci-hub.se

Despite these successes, there is a continuous need for the development of more efficient, scalable, and novel stereoselective synthetic methodologies. Future research should focus on:

Improving Atom Economy: Developing new synthetic routes that are more concise and generate less waste compared to existing multi-step syntheses.

Catalytic Asymmetric Methods: Expanding the use of catalysis to set the key stereocenters with high enantioselectivity, potentially reducing the reliance on chiral auxiliaries derived from natural sources like (S)-tryptophanol. sci-hub.se

Late-Stage Functionalization: Creating synthetic strategies that allow for the late-stage modification of the this compound scaffold. This would enable the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Divergent Synthesis: Designing synthetic platforms from a common intermediate that can be selectively converted into various related yohimbine (B192690) alkaloids, including this compound and its isomers. chemfaces.com

Success in these areas would not only facilitate the production of this compound for further biological study but also enable the synthesis of novel derivatives with potentially enhanced or new therapeutic properties.

Comprehensive Elucidation of Molecular and Cellular Mechanisms in Diverse Biological Systems (In Vitro)

Preliminary in vitro studies have provided initial insights into the biological activities of this compound, but a comprehensive understanding of its molecular and cellular mechanisms is largely missing. This represents a significant research gap that needs to be addressed through systematic investigation.

Known in vitro activities include:

Serotonin (B10506) Receptor Interaction: this compound has been shown to decrease the specific binding of [3H]5-HT to rat brain membrane preparations and acts as a partial agonist for 5-HT receptors in guinea-pig ileum experiments. capes.gov.brswsbm.orgnih.govresearchgate.net

Antiparasitic Activity: The compound exhibits pronounced activity against Leishmania major promastigotes. accelevirdx.comnih.gov

Vasodilating Effects: It shows significant vasodilating activity against phenylephrine-induced contraction in rat thoracic aorta rings. accelevirdx.com

Low Cytotoxicity: Studies on KB-3-1 and multidrug-resistant KB-V1 cell lines indicate low cytotoxicity, suggesting it is not a substrate for the P-glycoprotein efflux pump. accelevirdx.comnih.gov

Future research must move beyond these initial findings to build a detailed picture of the compound's mechanism of action. This should involve a range of modern cell-based and biochemical assays. precisionformedicine.comevotec.comnih.gov Key research directions include:

Target Deconvolution: Employing unbiased screening approaches (e.g., thermal proteome profiling, affinity chromatography-mass spectrometry) to identify the direct molecular binding partners of this compound in relevant human cell lines.

Enzyme Inhibition Assays: Systematically screening the compound against panels of enzymes, such as kinases, proteases, and metabolic enzymes like cytochrome P450s and UGTs, to identify potential inhibitory activity and determine key kinetic parameters like IC₅₀ and Kᵢ values. researchgate.netchemfaces.comresearchgate.netnuvisan.com

Receptor Binding and Functional Assays: Expanding on the initial serotonin receptor findings to screen against a broad panel of G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors to create a comprehensive receptor interaction profile.

Cell-Based Functional Assays: Utilizing high-content imaging and other cell-based assays to investigate the effects of this compound on specific cellular pathways, such as apoptosis, cell cycle progression, inflammation, and oxidative stress, in disease-relevant models (e.g., cancer cell lines, neuronal cells, immune cells). nih.govafjbs.comacs.org

A thorough elucidation of these molecular and cellular interactions is essential to validate the therapeutic potential suggested by network pharmacology studies and to guide future drug development efforts. sci-hub.sechemfaces.com

Exploration of Chemoenzymatic Synthesis Routes

Chemoenzymatic synthesis, which combines the strengths of chemical synthesis and biocatalysis, offers a powerful strategy for producing complex natural products. This approach can provide high stereoselectivity and regioselectivity under mild reaction conditions, often overcoming challenges faced in purely chemical syntheses. For this compound, this area remains largely unexplored and holds considerable promise.

The identification of key biosynthetic enzymes, such as this compound synthase (DCS), opens the door to their use in chemoenzymatic routes. nih.gov Future research should focus on:

Integrating Biocatalytic Steps: Developing synthetic routes where key transformations, particularly those establishing stereocenters, are performed by isolated enzymes or whole-cell biocatalysts. For example, a chemically synthesized precursor could be converted to the this compound core using a recombinant DCS enzyme.

Enzyme Engineering: Modifying the substrate specificity or stereoselectivity of known MIA biosynthetic enzymes through directed evolution or site-directed mutagenesis. This could allow for the production of not only natural this compound but also "new-to-nature" analogues with altered substitution patterns.

Developing Heterologous Production Platforms: Engineering microbial hosts like Saccharomyces cerevisiae or Pichia pastoris to express multiple enzymes from the this compound pathway. nih.gov Feeding these engineered microbes with advanced, chemically synthesized intermediates could provide a scalable and sustainable production platform.

Substrate Engineering: Designing and synthesizing modified precursors that can be accepted by biosynthetic enzymes to produce novel alkaloid structures, a strategy that has proven effective for other complex natural products.

By harnessing biocatalysis, chemoenzymatic strategies could provide more efficient and sustainable access to this compound and its derivatives.

Advanced Analytical Strategies for Trace Analysis and Metabolite Identification

The detection and quantification of this compound in complex biological matrices (e.g., plant extracts, plasma, tissues) and the identification of its metabolites are critical for both phytochemical and pharmacological studies. While standard chromatographic methods are used, future research requires the application and development of more advanced analytical strategies to meet the challenges of trace-level detection and structural elucidation. nih.gov

Key areas for future development include:

High-Resolution Mass Spectrometry (HRMS): The routine use of techniques like Orbitrap or TOF-MS for non-targeted screening and identification of this compound and its metabolites in complex samples. HRMS provides the high mass accuracy needed to determine elemental compositions and distinguish between closely related compounds. accelevirdx.com

Tandem Mass Spectrometry (MS/MS) and Fragmentation Libraries: Developing comprehensive MS/MS spectral libraries for this compound and related indole alkaloids. This would facilitate rapid and confident identification of these compounds in complex mixtures analyzed by LC-MS/MS.

Advanced Separation Techniques: Employing ultra-high-performance liquid chromatography (UHPLC) for faster analysis and improved resolution. afjbs.com Additionally, exploring multidimensional chromatography and capillary electrophoresis could further enhance separation efficiency for complex plant or biological extracts. nih.gov

Trace Analysis Methodologies: Developing and validating highly sensitive methods for quantifying trace levels (ppb, ppt) of this compound and its metabolites. This involves optimizing sample preparation techniques (e.g., solid-phase extraction) and using highly sensitive mass spectrometers. Such methods are essential for detailed pharmacokinetic studies.

Metabolite Identification Workflows: Integrating in vitro metabolism studies (using liver microsomes or hepatocytes) with advanced analytical techniques and computational software to predict, identify, and structurally characterize the metabolites of this compound. researchgate.net

These advanced analytical strategies are indispensable for accurately mapping the distribution of this compound in nature and for understanding its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.

Q & A

Basic: What experimental methodologies are recommended for isolating dihydrocorynantheine from natural sources?

Methodological Answer :

Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques (e.g., column chromatography, HPLC). Key considerations:

- Solvent Selection : Polarity should match the compound’s solubility profile .

- Purity Validation : Use NMR (¹H/¹³C) and LC-MS to confirm structural integrity .

- Yield Optimization : Adjust parameters like temperature, solvent-to-material ratio, and gradient elution protocols .

Basic: How can researchers validate the structural identity of this compound?

Methodological Answer :

Combine spectroscopic and crystallographic methods:

- Spectroscopy : ¹H/¹³C NMR for functional group analysis; IR for bond vibrations .

- Mass Spectrometry : High-resolution LC-MS or MALDI-TOF for molecular weight confirmation .

- X-ray Diffraction : Single-crystal X-ray for absolute configuration determination .

Advanced: How should contradictory pharmacological data for this compound be analyzed?

Methodological Answer :

Address discrepancies through systematic synthesis of evidence:

- Variable Control : Compare experimental conditions (e.g., dosage, model systems) across studies .

- Statistical Reanalysis : Apply meta-analysis tools to pooled data, accounting for heterogeneity .

- Mechanistic Studies : Use knock-out models or receptor-binding assays to isolate pathways .

Advanced: What strategies optimize this compound’s stability in pharmacokinetic studies?

Methodological Answer :

Design stability assays with controlled variables:

- pH and Temperature : Test degradation kinetics under physiological conditions .

- Formulation Additives : Screen stabilizers (e.g., cyclodextrins) using differential scanning calorimetry .

- In Silico Modeling : Predict degradation pathways via molecular dynamics simulations .

Basic: What are best practices for synthesizing this compound analogs?

Methodological Answer :

Follow retrosynthetic principles:

- Scaffold Modification : Use regioselective catalysts (e.g., palladium) for targeted functionalization .

- Purity Monitoring : Employ TLC or UPLC at each synthetic step .

- Yield Documentation : Report isolated yields and side-product profiles .

Advanced: How can researchers design robust in vivo models to study this compound’s neuroprotective effects?

Methodological Answer :

Ensure translational relevance by:

- Model Selection : Use transgenic rodents or induced-injury models (e.g., ischemic stroke) .

- Dose-Response Curves : Establish therapeutic windows using staggered dosing .

- Biomarker Integration : Measure cytokines (e.g., TNF-α) or neuronal survival markers via ELISA/IHC .

Basic: What analytical techniques quantify this compound in biological matrices?

Methodological Answer :

Validate assays for sensitivity and specificity:

- Sample Prep : Solid-phase extraction or protein precipitation to reduce matrix effects .

- Quantification : LC-MS/MS with internal standards (e.g., deuterated analogs) .

- Calibration Curves : Use linear regression (R² > 0.99) across expected concentration ranges .

Advanced: How to resolve conflicting receptor-binding affinity data for this compound?

Methodological Answer :

Systematically evaluate experimental variables:

- Binding Assay Conditions : Compare radioligand vs. fluorescence polarization methods .

- Receptor Isoforms : Test selectivity across subtypes (e.g., α2A vs. α2B adrenergic receptors) .

- Data Normalization : Use Z-factor or signal-to-noise ratios to assess assay robustness .

Basic: What literature-review strategies identify gaps in this compound research?

Methodological Answer :

Adopt systematic review protocols:

- Database Searches : Use PubMed/Scopus with controlled vocabulary (e.g., MeSH terms) .

- Conceptual Categorization : Organize findings by themes (e.g., synthesis, bioactivity) .

- Evidence Synthesis : Highlight contradictions in mechanistic or pharmacokinetic data .

Advanced: How to design a reproducible protocol for this compound’s enantiomeric separation?

Methodological Answer :

Optimize chiral resolution methods:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.